molecular formula C22H16ClN3O3 B11628342 2-(2-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

2-(2-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

Cat. No.: B11628342
M. Wt: 405.8 g/mol
InChI Key: FHWYFECSYWOPHZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. These reactions often start with the preparation of key intermediates, followed by cyclization and functionalization steps. Common reagents used in these synthetic routes include chlorinated aromatic compounds, amines, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-(2-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5,7-dimethyl-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl acetate
  • 2-(2-fluorophenyl)-7-thia-3,9-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaene-4,17-dione

Uniqueness

The uniqueness of 2-(2-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione lies in its specific structural configuration and the presence of multiple functional groups.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C22H16ClN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(13-9-5-6-10-14(13)23)16-18(24-20)11-7-3-4-8-12(11)19(16)27/h3-10,15-16H,1-2H3

InChI Key

FHWYFECSYWOPHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5Cl)C(=O)N(C1=O)C

Origin of Product

United States

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